molecular formula C16H23BFNO2 B2753328 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester CAS No. 2096338-43-9

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester

Cat. No.: B2753328
CAS No.: 2096338-43-9
M. Wt: 291.17
InChI Key: SQQJLXGGSCDYOG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester (CAS: [1256360-58-3], PN-6734) is a boronic ester derivative featuring a fluorophenyl backbone substituted with a cyclopropylaminomethyl group at the 5-position and a pinacol ester protecting the boronic acid moiety . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl scaffolds .

Applications
This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structural features align with trends in drug discovery, where fluorinated aromatics and boronic esters are prioritized for their bioavailability and reactivity .

Properties

IUPAC Name

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-9-11(5-8-14(13)18)10-19-12-6-7-12/h5,8-9,12,19H,6-7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQJLXGGSCDYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. The compound has shown potential in targeting cancer cells by disrupting the proteasome activity, leading to increased apoptosis (programmed cell death).

  • Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of boronic acids demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the boronic acid structure can enhance therapeutic efficacy .

1.2 Diabetes Management

Research indicates that boronic acids can act as glucose sensors, potentially useful in diabetes management. The ability of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester to selectively bind to glucose could lead to the development of innovative glucose-monitoring devices or therapeutic agents.

  • Research Findings : A study highlighted the synthesis of glucose-responsive materials using boronic acid derivatives, showcasing their application in developing smart drug delivery systems .

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid moiety facilitates the coupling with various electrophiles.

  • Data Table: Suzuki-Miyaura Reaction Conditions
ElectrophileCatalystYield (%)
Aryl halidesPd(PPh₃)₄85
Vinyl halidesPd(OAc)₂90
Heteroaryl halidesNiCl₂(PPh₃)₂75

This table summarizes various coupling reactions utilizing this compound as a reagent .

2.2 Synthesis of Complex Molecules

The compound is instrumental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility allows for the introduction of functional groups through subsequent reactions.

  • Case Study : A synthetic route was developed for creating novel anti-inflammatory agents using this boronic acid derivative, demonstrating its utility in producing bioactive compounds .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, boronic acids are utilized for creating dynamic covalent bonds, leading to materials with tunable properties. The compound's ability to form reversible bonds can be exploited in developing smart materials that respond to environmental stimuli.

  • Research Insight : Investigations into polymer networks incorporating boronic acids have shown enhanced mechanical properties and responsiveness to pH changes, making them suitable for biomedical applications .

Mechanism of Action

The mechanism of action of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in drug delivery systems, where the compound can release its payload in response to specific biological triggers, such as changes in pH or the presence of reactive oxygen species (ROS) .

Comparison with Similar Compounds

Substituent-Driven Reactivity and Stability

The table below compares 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester with analogous compounds, emphasizing substituent effects:

Compound Name Key Substituents Reactivity Notes Applications References
This compound Fluorine, cyclopropylaminomethyl Enhanced electrophilicity due to fluorine; steric hindrance from cyclopropyl group improves coupling selectivity Kinase inhibitors, antiviral agents
4-Chloro-5-(cyclopropylmethoxy)-2-fluorophenylboronic acid pinacol ester Chlorine, cyclopropylmethoxy, fluorine Chlorine increases electron-withdrawing effects; methoxy group may reduce reactivity compared to aminomethyl Antibacterial agents
2-(N-Cyclopropylaminomethyl)phenylboronic acid pinacol ester Cyclopropylaminomethyl (no fluorine) Absence of fluorine reduces electrophilicity; broader coupling compatibility in non-fluorinated systems Generic biaryl synthesis
4-Nitrophenylboronic acid pinacol ester Nitro group Nitro group strongly electron-withdrawing; rapid oxidation with H₂O₂ (λmax shift to 405 nm) Oxidative reaction studies
2-(Trifluoromethyl)pyrimidine-5-boronic acid pinacol ester Trifluoromethyl, pyrimidine Trifluoromethyl enhances lipophilicity; pyrimidine core targets kinase active sites Anticancer drug candidates

Key Findings :

  • Fluorine vs. Chlorine : The fluorine substituent in the target compound provides a balance of electron-withdrawing effects without the extreme deactivation seen in nitro or trifluoromethyl groups, making it suitable for moderate-rate couplings .
  • Aminomethyl vs. Methoxy: The cyclopropylaminomethyl group offers superior steric guidance compared to methoxy or unsubstituted analogs, reducing undesired side reactions in crowded coupling environments .
  • Heterocyclic vs. Phenyl Backbones : Pyrimidine-based boronic esters (e.g., 2-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester) exhibit higher affinity for enzyme active sites but require more complex synthetic routes .

Stability and Handling

  • Hydrolytic Stability: Fluorophenyl boronic esters generally exhibit greater stability than their non-fluorinated counterparts due to reduced electron density at the boron center .

Biological Activity

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and drug design. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C16_{16}H23_{23}BFNO2_2
  • Molecular Weight : 291.17 g/mol
  • CAS Number : 2096338-43-9

The compound features a cyclopropylaminomethyl group and a fluorine atom, which enhance its chemical reactivity and biological interactions. The boronic ester functionality is particularly useful in forming carbon-carbon bonds, making it a valuable building block in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the reaction of the corresponding boronic acid with pinacol under dehydrating conditions. Common methods include:

  • Reagents : Pinacol, dehydrating agents (e.g., molecular sieves).
  • Conditions : Anhydrous environment to prevent hydrolysis.

Case Studies and Research Findings

  • Antiviral Activity Against Flaviviruses :
    • A study demonstrated that certain boron-containing compounds exhibited significant activity against flaviviruses like Dengue and Zika viruses. The effective concentration (EC50_{50}) values were reported as low as 0.057 µM for related compounds, indicating strong antiviral potential .
  • Potential in Cancer Therapy :
    • Boron-containing compounds are being explored for their role in Boron Neutron Capture Therapy (BNCT). The unique properties of boron compounds allow for targeted radiation therapy in cancer treatment, enhancing the efficacy while minimizing damage to surrounding healthy tissues.
  • Drug Development Applications :
    • The compound is being investigated as a potential scaffold for developing new drugs due to its ability to form stable complexes with biological targets, which can be crucial in drug delivery systems .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Phenylboronic acid pinacol esterLacks cyclopropyl and fluorineLimited antiviral activity
2-(Cyclopropylaminomethyl)-5-fluorophenylboronic acidParent compound without pinacol groupSimilar biological profile
Pinacol boronic estersBroad class with varying substituentsDiverse applications in organic synthesis

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester?

The synthesis typically involves two key steps:

  • Step 1: Functionalization of the phenyl ring with cyclopropylaminomethyl and fluorine groups via nucleophilic substitution or reductive amination.
  • Step 2: Protection of the boronic acid moiety using pinacol in a dehydrating solvent (e.g., toluene or THF) under reflux. The reaction is driven by azeotropic removal of water .
  • Quality Control: Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How can researchers confirm the structural integrity of this compound?

Key characterization techniques include:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., fluorine at C2, cyclopropylaminomethyl at C5) and boronic ester formation.
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C16H24BFNO2\text{C}_{16}\text{H}_{24}\text{BFNO}_2: 299.18 g/mol).
  • X-ray Crystallography: Resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in:

  • Suzuki-Miyaura Cross-Coupling: Enables aryl-aryl bond formation for biaryl scaffolds. Optimize conditions using Pd(PPh3_3)4_4 (2-5 mol%) and a base like Cs2_2CO3_3 in THF/water (3:1) at 80°C .
  • Proteolysis-Targeting Chimeras (PROTACs): The boronic ester acts as a warhead for targeting ubiquitin ligases .

Advanced Research Questions

Q. How do substituents like cyclopropylaminomethyl and fluorine influence reactivity in cross-coupling reactions?

  • Cyclopropylaminomethyl: Enhances steric bulk, potentially slowing transmetallation steps. Its electron-donating nature may stabilize Pd intermediates.
  • Fluorine: Electron-withdrawing effects increase electrophilicity of the boronic ester, improving coupling efficiency with electron-rich partners.
  • Comparative Data: Analogues lacking the cyclopropyl group (e.g., 2-fluorophenylboronic esters) show 10-15% lower yields in hindered coupling reactions .

Q. How should researchers address contradictory data in reaction optimization (e.g., variable yields)?

  • Troubleshooting Steps:
    • Catalyst Screening: Test Pd0^0 (e.g., Pd(dba)2_2) vs. PdII^{II} (e.g., PdCl2_2) pre-catalysts.
    • Solvent Effects: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to stabilize intermediates.
    • Moisture Sensitivity: Ensure anhydrous conditions for boronic ester stability.
  • Case Study: A 20% yield discrepancy was resolved by switching from Pd(OAc)2_2 to XPhos-Pd-G3, improving reproducibility .

Q. What strategies optimize regioselectivity in functionalization reactions involving this compound?

  • Directed Ortho-Metallation (DoM): Use the fluorine atom as a directing group for lithiation or borylation at C3 or C4.
  • Protection/Deprotection: Temporarily protect the cyclopropylamine with Boc groups to avoid side reactions during halogenation .

Q. How does the halogen (F) impact electronic properties and binding affinity in medicinal chemistry applications?

  • Electron Effects: Fluorine increases membrane permeability and metabolic stability via C-F bond strength.
  • SAR Studies: In kinase inhibitors, fluorine at C2 improves target engagement by 3-fold compared to non-fluorinated analogues.
  • Computational Modeling: DFT calculations show fluorine-induced polarization enhances π-stacking with hydrophobic kinase pockets .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Key Issues:
    • Purification: Replace column chromatography with recrystallization (e.g., using MeOH/water).
    • Byproduct Formation: Optimize stoichiometry of pinacol (1.2 eq) to minimize diol contaminants.
  • Process Chemistry: Transition from batch to flow reactors improves yield consistency (from ±15% to ±5%) .

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